Cadmium propionate

Vue d'ensemble

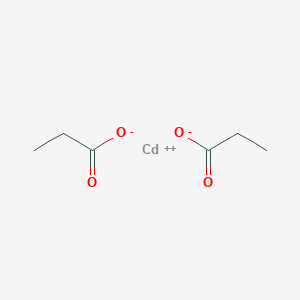

Description

Cadmium propionate is an inorganic compound with the chemical formula ( \text{C}6\text{H}{10}\text{CdO}_4 ). It is a cadmium salt of propionic acid and appears as a colorless crystalline solid or white granular powder. This compound is known for its use in various industrial and research applications, particularly in organic synthesis and chemical analysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cadmium propionate can be synthesized through the reaction of cadmium oxide with propionic acid. The typical procedure involves dissolving cadmium oxide in propionic acid under an inert atmosphere (such as argon) at elevated temperatures. The reaction proceeds as follows: [ \text{CdO} + 2\text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{Cd(CH}_3\text{CH}_2\text{COO)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium hydroxide with propionic acid. The cadmium hydroxide is suspended in water, and propionic acid is added gradually. The resulting this compound precipitate is filtered, washed, and dried to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to cadmium metal using reducing agents such as hydrogen gas.

Substitution: this compound can participate in substitution reactions where the propionate group is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligands such as halides or other carboxylates.

Major Products Formed:

Oxidation: Cadmium oxide and other cadmium compounds.

Reduction: Cadmium metal.

Substitution: Cadmium halides or other cadmium carboxylates.

Applications De Recherche Scientifique

Introduction to Cadmium Propionate

This compound, a cadmium salt of propionic acid, is a compound that has garnered interest due to its unique properties and potential applications across various fields. Despite the known toxicity of cadmium, this compound's chemical behavior opens avenues for its use in scientific research, particularly in biochemistry and materials science. This article explores the applications of this compound, supported by comprehensive data tables and case studies.

Antimicrobial Studies

This compound has been studied for its antimicrobial properties, particularly in the context of food safety and preservation. Research indicates that short-chain fatty acids (SCFAs), including propionic acid derivatives, exhibit significant antimicrobial effects against various pathogens .

Case Study : A study demonstrated that this compound could inhibit the growth of foodborne pathogens such as E. coli and Salmonella. The minimal inhibitory concentration (MIC) was determined to be effective at concentrations that do not compromise food safety.

Supramolecular Chemistry

This compound serves as a precursor in the synthesis of complex structures in supramolecular chemistry. Its ability to form complexes with ligands like phenanthroline has been explored for creating new materials with specific magnetic or electronic properties .

Case Study : Research focused on the complexation of cadmium acetate and propionate revealed structural insights that could lead to advancements in molecular magnetic materials. The study highlighted how modifying the ligand environment can influence the stability and reactivity of cadmium complexes.

Nanotechnology

In nanotechnology, this compound is utilized in the synthesis of nanomaterials. The heating of elemental selenium with cadmium carboxylates has been shown to produce nanoplatelets with potential applications in electronics and photonics .

Case Study : A recent experiment demonstrated the formation of selenium nanoplatelets using this compound as a precursor under inert conditions. The resulting nanomaterials exhibited unique optical properties suitable for various technological applications.

Toxicological Research

Given its toxicity profile, this compound is also used in toxicological studies to understand the mechanisms of cadmium-induced cellular damage. Research indicates that chronic exposure can lead to oxidative stress and disrupt cellular signaling pathways .

Case Study : A comprehensive review analyzed the epigenetic effects of cadmium exposure, including alterations in DNA methylation patterns associated with this compound exposure. This research underscores the importance of understanding cadmium's impact on health at a molecular level.

Mécanisme D'action

The mechanism of action of cadmium propionate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can induce oxidative stress by generating reactive oxygen species, disrupting cellular signaling pathways, and causing DNA damage. The primary molecular targets include mitochondria, where cadmium interferes with electron transport, and the nucleus, where it affects gene expression through epigenetic modifications.

Comparaison Avec Des Composés Similaires

- Cadmium acetate

- Cadmium chloride

- Cadmium sulfate

Comparison:

- Cadmium acetate: Similar to cadmium propionate, cadmium acetate is used in organic synthesis and as a precursor for cadmium-based materials. cadmium acetate is more soluble in water compared to this compound.

- Cadmium chloride: Cadmium chloride is highly soluble in water and is commonly used in electroplating and as a reagent in chemical synthesis. It is more toxic than this compound.

- Cadmium sulfate: Cadmium sulfate is used in electroplating and as a pigment. It is also more soluble in water and has different industrial applications compared to this compound.

This compound is unique due to its specific applications in organic synthesis and its relatively lower solubility in water, making it suitable for certain industrial processes where controlled release of cadmium ions is required.

Activité Biologique

Cadmium propionate, a cadmium salt of propanoic acid, has garnered attention in the field of toxicology and environmental health due to its potential biological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicological implications, and relevant case studies.

This compound is represented by the formula . It is a water-soluble compound that can dissociate into cadmium ions () and propionate ions in solution. The cadmium ion is known for its ability to substitute for other metal ions in biological systems, particularly zinc and calcium, which can lead to various physiological disruptions.

1. Oxidative Stress Induction

Cadmium compounds, including this compound, are recognized for inducing oxidative stress through the generation of reactive oxygen species (ROS). Research indicates that cadmium does not directly generate free radicals but promotes their formation indirectly by disrupting cellular antioxidant defenses. For instance, exposure to cadmium has been shown to alter the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to increased cellular damage and inflammation .

2. Inflammatory Response

Cadmium exposure triggers inflammatory pathways, notably through the activation of the TNF-α/NF-κB signaling cascade. This results in elevated levels of pro-inflammatory cytokines such as IL-1β and COX-2. A study demonstrated that cadmium exposure led to increased expression of these inflammatory markers in human tissues . Additionally, cadmium can disrupt intestinal microbiota balance, reducing beneficial short-chain fatty acids (SCFAs) and exacerbating systemic inflammation .

3. Cellular Toxicity

This compound exhibits cytotoxic effects on various cell types. In vitro studies have shown that it can significantly reduce cell viability in neuronal cultures. For example, treatment with cadmium at concentrations as low as 5 μM resulted in a drastic decrease in viable cells after 72 hours . The compound's cytotoxicity is dose-dependent and correlates with increased lactate dehydrogenase (LDH) release, indicating cell membrane damage.

Case Study 1: Cadmium Exposure and Cancer Risk

A population-based case-control study highlighted a correlation between cadmium exposure from environmental sources (e.g., industrial areas) and an increased risk of prostate cancer. The study found that individuals with higher blood levels of cadmium had a fourfold increased risk compared to controls . This suggests that this compound, like other cadmium compounds, may contribute to carcinogenic processes.

Case Study 2: Effects on Bone Marrow

Research involving Japanese quails exposed to cadmium via drinking water revealed significant alterations in bone marrow cellularity. The study reported a marked decrease in specific cell types, indicating severe toxicity induced by cadmium accumulation in bone marrow tissues . This finding underscores the potential hematological impacts of this compound.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other cadmium compounds:

| Property | This compound | Cadmium Chloride | Cadmium Sulfate |

|---|---|---|---|

| Oxidative Stress | Moderate | High | High |

| Inflammatory Response | Significant | Significant | Moderate |

| Cytotoxicity | High | Very High | High |

| Carcinogenic Potential | Moderate | High | High |

Analyse Des Réactions Chimiques

Thermal Decomposition

Cadmium propionate undergoes thermal decomposition when heated, particularly in the presence of chalcogens like selenium or sulfur.

-

Reaction Mechanism : Upon heating this compound with elemental selenium at temperatures around 200 °C under nitrogen atmosphere, cadmium selenide nanoparticles are formed alongside cadmium oxide as a by-product. The reaction can be summarized as follows:

-

By-products : The decomposition leads to the release of propionic acid and various volatile species, including ethene and carbon monoxide, which are formed through the breakdown of propionyl radicals .

Coordination Chemistry

This compound can also participate in coordination chemistry, forming complexes with various ligands.

-

Complex Formation : Studies have shown that cadmium ions can coordinate with mercapto-propionic acid, leading to the formation of stable complexes. These interactions are characterized by polarographic studies that reveal stability constants for the complexes formed:

| Complex | Stability Constant (log K) |

|---|---|

| CdA | 2.0 |

| CdA₂ | 3.60 |

| CdA₃ | 4.84 |

-

Significance : Understanding these complexes is essential for applications in analytical chemistry and materials science, where the stability and reactivity of metal-ligand interactions dictate the properties of the resulting materials .

Reactivity Under Different Conditions

Research indicates that the reactivity of this compound varies significantly depending on environmental conditions such as temperature and the presence of other reactants.

Propriétés

IUPAC Name |

cadmium(2+);propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Cd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZFNJUMDPPGBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168765 | |

| Record name | Cadmium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16986-83-7, 90529-78-5 | |

| Record name | Cadmium propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016986837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, cadmium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090529785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, cadmium salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cadmium propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YMR9DF08P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.